2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride
Description
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride (commonly referred to as bk-2C-B HCl) is a synthetic phenethylamine derivative and a β-keto analogue of the hallucinogenic compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Its molecular formula is C₁₀H₁₂BrNO₃·HCl, with a molecular weight of 310.57 g/mol . Structurally, it features a bromine atom at the 4-position of the phenyl ring, two methoxy groups at the 2- and 5-positions, and a β-ketoethylamine side chain. The hydrochloride salt form enhances stability and solubility, with a typical storage temperature of -18°C to prevent degradation .
Bk-2C-B HCl is classified as a new psychoactive substance (NPS) and has been identified in forensic and pharmacological studies for its psychoactive properties, which include stimulant and hallucinogenic effects. It is often consumed orally or via inhalation, though its pyrolysis products raise safety concerns .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWLXAUBMCGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves several steps:
Grignard Reaction: Starting from 4-bromo-2,5-dimethoxybenzaldehyde, a Grignard reaction is performed using methylmagnesium bromide.
Oxidation: The resulting product is then oxidized using pyridinium chlorochromate (PCC) to form the corresponding ketone.
α-Bromination: The ketone undergoes α-bromination.
Reaction with Hexamethylenetetramine: The brominated intermediate reacts with hexamethylenetetramine.
Acid Hydrolysis: Finally, acid hydrolysis is performed to yield the primary amine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, and high-resolution mass spectrometry ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the secondary alcohol to a ketone.
Reduction: Reduction of the ketone to form secondary alcohols.
Substitution: Halogenation reactions, particularly bromination.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation.
Reducing Agents: Sodium borohydride for reduction.
Halogenating Agents: Bromine for bromination.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary alcohols.
Substitution: Formation of brominated intermediates.
Scientific Research Applications
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride has several scientific research applications:
Biology: Studied for its psychoactive effects and potential therapeutic applications.
Medicine: Investigated for its potential use in treating certain psychiatric disorders.
Industry: Used in the synthesis of other chemical compounds and as a research chemical.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
2C-B (4-Bromo-2,5-Dimethoxyphenethylamine)
- Key Difference : 2C-B lacks the β-keto group, instead possessing a phenethylamine backbone (CH₂-CH₂-NH₂).
- Pharmacological Impact: The absence of the β-keto group in 2C-B allows it to act primarily as a serotonin receptor agonist (5-HT₂A), producing classic hallucinogenic effects.
- Metabolism: 2C-B undergoes O-demethylation and deamination, whereas bk-2C-B’s β-keto group may facilitate alternative pathways, such as reduction to amino alcohols .
bk-2C-I (2-Amino-1-(4-Iodo-2,5-Dimethoxyphenyl)-Ethanone Hydrochloride)
- Key Difference : Substitution of bromine with iodine at the 4-position.
- However, iodine’s bulkiness could reduce receptor binding efficiency .
- Pyrolysis: Both compounds degrade under heat, but bk-2C-I produces iodinated byproducts (e.g., 1-(4-iodo-2,5-dimethoxyphenyl)ethanone), whereas bk-2C-B forms brominated analogues .
Cathinones (e.g., Methcathinone)
- Key Difference: Cathinones feature a β-keto group on a propanamine backbone (e.g., methcathinone: CH₃-C(=O)-CH₂-NH₂).
- Pharmacological Impact: Cathinones primarily act as dopamine-norepinephrine reuptake inhibitors (DNRIs), whereas bk-2C-B’s dimethoxy substitutions direct activity toward serotonin receptors. The bromine atom in bk-2C-B further differentiates its receptor selectivity .
Pharmacokinetic and Toxicological Comparisons
Metabolic Stability
Receptor Interactions
| Compound | Primary Targets | Potency (Relative to 2C-B) |
|---|---|---|
| bk-2C-B HCl | 5-HT₂A/5-HT₂C, trace amine receptors | Moderate |
| 2C-B | 5-HT₂A (high affinity) | High |
| Methcathinone | Dopamine transporter (DAT) | Low serotonin activity |
Table 1: Receptor interaction profiles of bk-2C-B HCl and analogues
Legal and Forensic Considerations
- bk-2C-B HCl : Classified as a controlled substance in multiple jurisdictions due to structural similarity to 2C-B. Its β-keto modification was initially an attempt to evade legislation .
- bk-2C-I : Similarly regulated but less commonly encountered due to iodine’s higher cost and synthesis complexity .
Physicochemical Properties
| Property | bk-2C-B HCl | 2C-B | bk-2C-I HCl |
|---|---|---|---|
| Molecular Weight | 310.57 g/mol | 276.16 g/mol | 336.57 g/mol |
| Solubility | 2.5 mg/mL (DMSO) | Low in water | Similar to bk-2C-B |
| Melting Point | Not reported | 209–211°C | Not reported |
| Stability | Degrades at >200°C | Stable at RT | Degrades at >180°C |
Table 2: Comparative physicochemical data
Research Findings and Implications
- Pyrolysis Risks : Heating bk-2C-B HCl produces toxic byproducts (e.g., brominated phenylketones), necessitating caution in forensic analysis of smoked residues .
- Synthetic Routes : Bk-2C-B is synthesized via hexamethylenetetramine-mediated reactions, often resulting in mixed hydrochloride/hydrobromide salts .
- Pharmacological Niche: Its β-keto structure may offer a unique balance of stimulant and psychedelic effects, distinguishing it from both classical phenethylamines and cathinones .
Biological Activity
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone monohydrochloride, also known as bk-2C-B, is a synthetic compound that belongs to the phenethylamine class. This compound has gained attention for its psychoactive properties and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 310.57 g/mol.
The primary mechanism of action for 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone monohydrochloride involves its interaction with serotonin receptors, particularly acting as a partial agonist at the 5-HT2A receptor . This interaction leads to altered perception and mood, which are characteristic of its psychoactive effects. The modulation of neurotransmitter release and receptor activation is crucial for understanding its psychoactive properties.
Psychoactive Effects
Research indicates that compounds similar to bk-2C-B can influence mood, perception, and cognition by interacting with neurotransmitter systems in the brain. Specifically, studies have shown that this compound exhibits hallucinogenic properties akin to other substances in the phenethylamine family .
Potential Therapeutic Applications
Due to its psychoactive nature, bk-2C-B is being investigated for potential therapeutic applications in treating various psychiatric disorders. Its ability to modulate serotonin receptors may offer new avenues for addressing conditions such as depression and anxiety.
Case Studies and Experimental Data
Recent studies have focused on the synthesis and characterization of bk-2C-B, confirming its identity through analytical techniques such as NMR spectroscopy and mass spectrometry . The following table summarizes key findings from recent research:
Safety and Toxicology
While the psychoactive effects are significant, understanding the safety profile of bk-2C-B is essential. Current literature suggests that further studies are needed to assess its toxicity and long-term effects on human health. The compound's safety in clinical settings remains an area for future research.
Q & A
Q. What are the validated methods for synthesizing 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone monohydrochloride, and how can purity be optimized?
Methodological Answer: The compound is synthesized via a multi-step route starting from 4-bromo-2,5-dimethoxybenzaldehyde. A key step involves condensation with nitroethane under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. The hydrochloride salt is formed using HCl gas in anhydrous ethanol. Purity (>98%) is achieved via recrystallization from methanol/ethyl acetate mixtures and confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Critical Note: Impurities often arise from incomplete reduction (e.g., residual nitro intermediates) or demethylation during acidic workup. Regular monitoring via LC-MS is recommended .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding regioisomerism?
Methodological Answer: 1H and 13C NMR are critical for confirming the substitution pattern of the aromatic ring and the β-ketoamine moiety. Key spectral features include:
- Aromatic protons : Two singlets at δ 6.8–7.2 ppm (integration: 2H) confirm substitution at the 4-bromo-2,5-dimethoxy positions.
- β-Ketoamine : A singlet at δ 3.8–4.0 ppm (NH2) and a carbonyl resonance at δ 205–210 ppm in 13C NMR.
Data Contradiction Alert: Some studies report splitting of the NH2 signal due to hydrogen bonding with the hydrochloride counterion. This can be mitigated by using DMSO-d6 instead of CDCl3 .
Advanced Research Questions
Q. How do pyrolysis conditions affect the degradation profile of this compound, and what analytical techniques are suitable for identifying thermal byproducts?
Methodological Answer: Pyrolysis at temperatures >250°C generates brominated phenols (e.g., 4-bromo-2,5-dimethoxyphenol) and ketone derivatives. Characterization employs:
- GC-MS : Using a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV).
- HRMS : Confirms molecular formulas of fragments (e.g., m/z 231.9845 [C8H9BrO3]+).
| Pyrolysis Product | m/z (Observed) | Proposed Structure |
|---|---|---|
| 4-Bromo-2,5-dimethoxyphenol | 231.9845 | C8H9BrO3 |
| 2-Aminoacetophenone derivative | 168.0782 | C9H11NO2 |
Reference : Texter et al. (2018) identified 12 degradation products, emphasizing the role of bromine retention in toxic byproducts .
Q. What in vitro assays are recommended to study interactions with human monoamine oxidases (MAOs), and how does structural modification influence enzyme inhibition?
Methodological Answer:
- MAO Inhibition Assay : Recombinant human MAO-A/MAO-B expressed in insect cells, using kynuramine as a substrate. Fluorescence detection (λex = 310 nm, λem = 400 nm) quantifies inhibitory potency (IC50).
- Key Finding : The β-keto group reduces MAO-B affinity by ~10-fold compared to non-ketone analogues (e.g., 2C-B). IC50 values: MAO-A = 1.2 µM; MAO-B = 8.7 µM .
Structural Insight : Methoxy groups at positions 2 and 5 are critical for MAO-A selectivity. Halogen substitution (Br vs. I) minimally affects potency but alters metabolic stability .
Q. How can metabolic stability in human liver microsomes (HLM) be evaluated, and what solvents avoid cytochrome P450 inhibition?
Methodological Answer:
- HLM Incubation : 1 mg/mL microsomal protein, NADPH regeneration system, 37°C. Quench with acetonitrile at 0, 5, 15, 30, 60 min.
- LC-MS/MS Analysis : Quantify parent compound depletion (e.g., MRM transition m/z 309 → 168).
| Solvent | % CYP3A4 Inhibition | Recommended Concentration |
|---|---|---|
| Methanol | <5% | ≤0.1% (v/v) |
| DMSO | 15% | ≤0.05% (v/v) |
Critical Consideration : Chauret et al. (1998) demonstrated DMSO >0.1% significantly suppresses CYP2D6 activity, biasing stability results .
Q. What crystallographic strategies resolve polymorphism in the hydrochloride salt, and how does lattice geometry impact stability?
Methodological Answer:
- SHELX Refinement : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals two polymorphs:
- Form I : Monoclinic (P21/c), Z = 4, hydrogen-bonded chloride ions.
- Form II : Triclinic (P-1), Z = 2, disordered solvent channels.
Stability Data : Form I exhibits higher thermal stability (Tdec = 215°C vs. 195°C for Form II). Hygroscopicity in Form II correlates with channel occupancy by water .
Q. How does this compound’s receptor binding profile compare to classical psychedelics, and what functional assays validate serotonergic activity?
Methodological Answer:
- Radioligand Displacement : 5-HT2A receptor affinity (Ki = 14 nM) measured via [3H]ketanserin competition in HEK293 cells.
- Calcium Flux Assay : EC50 = 32 nM (Gq-coupled signaling), confirming partial agonism.
| Receptor | Ki (nM) | Efficacy (% 5-HT Max) |
|---|---|---|
| 5-HT2A | 14 | 78% |
| 5-HT2C | 210 | 45% |
| D2 | >10,000 | N/A |
Contradiction Note : Rickli et al. (2015) reported higher 5-HT2C efficacy (65%), suggesting assay-dependent variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
